Ethyl 2-Fluoroacrylate

Copolymerization Radical Polymerization Q‑e Scheme

Ethyl 2-fluoroacrylate (EFA, CAS 760-80-5) is an α-fluoroacrylic ester monomer (C₅H₇FO₂, MW 118.11 g/mol, bp 105.5–109 °C, density 1.027–1.056 g/cm³, refractive index n₂₀/D 1.381, flash point 18.2 °C). It serves as a strategic building block for regioselective fluoroalkene and gem‑difluoromethylene compound synthesis, as well as for specialty fluoropolymers.

Molecular Formula C5H7FO2
Molecular Weight 118.11 g/mol
CAS No. 760-80-5
Cat. No. B1586594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Fluoroacrylate
CAS760-80-5
Molecular FormulaC5H7FO2
Molecular Weight118.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)F
InChIInChI=1S/C5H7FO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3
InChIKeyDJMOYRIAWTXGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Fluoroacrylate (CAS 760-80-5): A Quantitative Monomer Differentiation Guide for Fluoropolymer and Specialty Intermediate Selection


Ethyl 2-fluoroacrylate (EFA, CAS 760-80-5) is an α-fluoroacrylic ester monomer (C₅H₇FO₂, MW 118.11 g/mol, bp 105.5–109 °C, density 1.027–1.056 g/cm³, refractive index n₂₀/D 1.381, flash point 18.2 °C) [1]. It serves as a strategic building block for regioselective fluoroalkene and gem‑difluoromethylene compound synthesis, as well as for specialty fluoropolymers . Its procurement value hinges on quantifiable differences relative to methyl 2-fluoroacrylate (MFA), non‑fluorinated ethyl acrylate (EA), and perfluorinated analogs that dictate monomer handling, copolymerization behavior, and ultimate material performance.

Why Methyl or Non‑Fluorinated Acrylates Cannot Replace Ethyl 2-Fluoroacrylate: Structural Determinants of Reactivity and Handling


Simple substitution of ethyl 2-fluoroacrylate with methyl 2-fluoroacrylate (MFA) or non‑fluorinated ethyl acrylate (EA) is precluded by measurable differences in physical properties, radical and anionic copolymerization parameters, and thermal stability. EFA’s boiling point is 14–18 °C higher than MFA’s (109 vs. 91 °C) [1], and its flash point is 17 °C higher (18.2 vs. 1 °C) [1], directly impacting safe handling, storage classification, and volatile organic compound (VOC) emission profiles during bulk polymerization. Critically, Alfrey–Price Q‑e parameters reveal that EFA (Q = 0.49, e = 0.68) is less electron‑deficient than MFA (Q = 0.47, e = 0.73) [2], fundamentally altering copolymerization reactivity ratios with styrene, methacrylates, and other comonomers. These quantified disparities mean that exchanging the ester moiety changes not only process safety but also the copolymer microstructure and thermal performance of the final material.

Ethyl 2-Fluoroacrylate Quantitative Differentiation Evidence: Head‑to‑Head Data vs. Methyl, Non‑Fluorinated, and Fluoroalkyl Analogs


Alfrey–Price Q‑e Parameters Differentiate Radical Copolymerization Behavior of Ethyl 2-Fluoroacrylate from Methyl 2-Fluoroacrylate

Ethyl 2-fluoroacrylate (EFA) exhibits a higher Q value (0.49 vs. 0.47) and a lower e value (0.68 vs. 0.73) compared to methyl 2-fluoroacrylate (MFA) [1]. The lower e value indicates EFA is less electron‑deficient, reducing its propensity for alternating copolymerization with electron‑rich comonomers and affording different reactivity ratios. This has been experimentally verified: EFA copolymerization with styrene yields r₁(styrene) = 0.34 and r₂(EFA) = 0.09 [2], whereas MFA with styrene under comparable conditions would follow its distinct Q‑e trajectory.

Copolymerization Radical Polymerization Q‑e Scheme

Boiling Point and Flash Point Elevation in Ethyl 2-Fluoroacrylate Versus Methyl 2-Fluoroacrylate Reduces Flammability Risk and Broadens Processing Windows

Ethyl 2-fluoroacrylate (EFA) boils at 105.5–109 °C at 760 mmHg, compared to 91 °C for methyl 2-fluoroacrylate (MFA) [1]; its flash point is 18.2 °C vs. 1 °C for MFA . The 17.2 °C flash point advantage moves EFA from a highly flammable liquid (MFA) closer to a combustible liquid classification, reducing the need for explosion‑proof handling during bulk polymerization and solution processing.

Monomer Safety Volatility Polymer Processing

Poly(ethyl 2-fluoroacrylate) Demonstrates Superior Thermal Stability Over Non‑Fluorinated Poly(methyl methacrylate)

Poly(ethyl α‑fluoroacrylate) (PEFA) is reported to be stable to 300 °C [1], whereas atactic poly(methyl methacrylate) (PMMA) typically undergoes depolymerization onset near 250 °C under inert atmosphere [2]. This ~50 °C gain in thermal stability is attributed to the strengthening effect of the α‑fluorine substituent, which inhibits chain‑end unzipping.

Polymer Thermal Stability TGA High‑Temperature Materials

Ethyl 2-Fluoroacrylate Enables Organoaluminum‑Co‑initiated Anionic Polymerization Whereas Non‑Fluorinated Ethyl Acrylate Requires More Stringent Initiator Systems

In anionic polymerization studies, ethyl α‑fluoroacrylate (EFA) was polymerized using organoaluminum ate complexes such as Et₂AlECA, achieving appreciable yields [1]. In contrast, ethyl acrylate (EA) typically requires rigorously anhydrous conditions and alkyl lithium initiators at low temperature to avoid side reactions [2]. The α‑fluorine substituent stabilizes the propagating carbanion, allowing a broader initiator scope that simplifies industrial scale‑up.

Anionic Polymerization Organoaluminum Initiators Living Polymerization

Density and Refractive Index Differentiation from Non‑Fluorinated Ethyl Acrylate Enables Distinct Optical and Coating Formulations

Ethyl 2-fluoroacrylate (EFA) exhibits a density of 1.027–1.056 g/cm³ and refractive index of 1.381 , whereas non‑fluorinated ethyl acrylate (EA) has a density of 0.918–0.940 g/cm³ and refractive index of 1.406 [1][2]. The 12–15% higher density and 0.025 lower refractive index of EFA are direct consequences of fluorine substitution and permit formulation of lower‑refractive‑index cladding materials for polymeric optical fibers and anti‑reflective coatings.

Optical Polymers Refractive Index Fluorinated Coatings

Optimal Procurement Scenarios for Ethyl 2-Fluoroacrylate: Where Quantitative Differentiation Drives Material and Process Selection


Radical Copolymerization Requiring Precise Reactivity Ratio Tuning

When designing styrene‑ or methacrylate‑based copolymers, EFA’s distinct Q (0.49) and e (0.68) values compared to MFA’s (Q = 0.47, e = 0.73) [1] enable different reactivity ratios and thus alter comonomer sequence distribution. Researchers developing high‑transparency molding resins or photoresist binders should select EFA over MFA when a less alternating copolymerization tendency is desired, based on the lower e value.

High‑Temperature Fluoropolymer Films and Optical Fiber Cladding

Poly(ethyl 2-fluoroacrylate) (PEFA) is stable to 300 °C [2], providing a ~50 °C advantage over PMMA. Combined with EFA’s lower refractive index (monomer n_D = 1.381) versus non‑fluorinated ethyl acrylate (n_D = 1.406) , PEFA is uniquely suited as a cladding material in polymeric optical fibers operating at elevated temperatures, where both thermal stability and optical clarity are non‑negotiable.

Scale‑Up of Living Anionic Polymerization Processes

EFA’s compatibility with organoaluminum co‑initiator systems such as Et₂AlECA [3] reduces the reliance on highly pyrophoric alkyl lithium initiators required for non‑fluorinated ethyl acrylate. This makes EFA the preferred monomer for pilot‑ and production‑scale synthesis of well‑defined fluoroacrylate block copolymers intended for thermoplastic elastomers and surface‑modifying additives.

Monomer Handling Safety Optimization in Bulk or Solution Polymerization

With a flash point of 18.2 °C—over 17 °C higher than MFA’s 1 °C —EFA substantially lowers the fire and explosion hazard classification. Procurement teams specifying monomers for large‑volume polymer production in facilities without full Class I Division 1 electrical classification should favor EFA over MFA to reduce capital expenditure on explosion‑proof equipment and simplify regulatory compliance.

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